molecular formula C13H11BrN4O3 B2885540 (E)-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile CAS No. 618083-43-5

(E)-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Cat. No.: B2885540
CAS No.: 618083-43-5
M. Wt: 351.16
InChI Key: OCHBVXGPJCBFMY-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a heterocyclic molecule featuring an oxazole core substituted with a methyl group at position 2 and a cyano group at position 2. The hydrazinyl side chain at position 5 is further functionalized with a 3-bromo-4-hydroxy-5-methoxybenzylidene moiety.

The synthesis of such compounds typically involves hydrazine condensation reactions, as seen in analogous heterocycles (e.g., pyranopyrazoles and triazoles) . Structural elucidation often employs X-ray crystallography, with tools like SHELX and ORTEP-3 ensuring precise refinement of molecular geometry and intermolecular interactions .

Properties

IUPAC Name

5-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O3/c1-7-17-10(5-15)13(21-7)18-16-6-8-3-9(14)12(19)11(4-8)20-2/h3-4,6,18-19H,1-2H3/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBVXGPJCBFMY-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a hydrazone derivative featuring a methoxy-substituted phenyl group and an oxazole ring, which has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H15BrN4O3
  • Molecular Weight : 396.22 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory effects.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. The compound under study has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle proteins.
  • Cell Lines Tested : Studies have reported effective inhibition in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
HCT11610.0Caspase activation

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens:

  • Bacterial Strains : It demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated through in vitro assays measuring cytokine production:

  • Cytokine Inhibition : It effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxazole derivatives, highlighting that modifications at the benzylidene position significantly enhance anticancer activity .
  • Antimicrobial Evaluation :
    • Another research article focused on synthesizing similar hydrazone derivatives, reporting that compounds with bromo and methoxy substitutions exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammatory Response Modulation :
    • A study demonstrated that the compound could modulate inflammatory pathways by inhibiting NF-kB activation, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogous heterocycles from literature:

Compound Name / Source Core Structure Key Substituents Synthesis Method Notable Functional Groups
Target Compound Oxazole 3-Br, 4-OH, 5-OMe, cyano, methyl Hydrazine condensation Br (electrophilic), OH/OMe (H-bond donors)
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol Triazole 4-Ethoxyphenyl, 2-Me-benzylidene, thiol Hydrazine reaction in ethanol SH (nucleophilic), NH (H-bond donor)
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate Thiazole Benzoyl, ethyl ester, amino Thiourea and bromine in acetic acid Amino (H-bond donor), ester (polar)
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyranopyrazole 4-MeOPh, methyl, oxazine Multi-component one-pot reaction OMe (H-bond acceptor), NH (H-bond donor)

Key Observations:

  • Hydrogen Bonding: The hydroxy and methoxy groups in the target compound enable stronger hydrogen-bonding interactions than thiol or ester groups in analogs, which may influence solubility and crystallinity .

Crystallographic and Computational Analysis

  • While direct crystallographic data for the target compound is unavailable, SHELX and ORTEP-3 are standard for refining similar structures (e.g., thiazole derivatives in ) .
  • Graph set analysis () predicts that the hydroxy and methoxy groups in the target compound would form robust hydrogen-bonded networks, enhancing thermal stability compared to non-polar analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile?

  • Methodological Answer : The compound can be synthesized via hydrazone formation between a substituted benzaldehyde derivative (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) and a hydrazinyl-oxazole precursor. Key steps include:

  • Condensation : Use anhydrous ethanol or methanol as a solvent under reflux, catalyzed by glacial acetic acid or HCl gas .
  • Purification : Recrystallization from ethanol/dichloromethane mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. How is the structural identity of this compound validated?

  • Methodological Answer : Employ a multi-technique approach:

  • X-ray crystallography : Resolve the (E)-configuration of the benzylidene hydrazine moiety (bond angles: ~120° for C=N-N) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), oxazole protons (δ 2.5 ppm for methyl group), and hydrazine NH (δ 10–12 ppm, broad) .
  • FT-IR : Confirm N-H stretching (~3250 cm⁻¹) and C≡N absorption (~2220 cm⁻¹) .
  • HRMS : Match experimental m/z with theoretical molecular ion (e.g., [M+H]+ calculated for C₁₄H₁₂BrN₃O₃: 366.01) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines for antimicrobial studies) .
  • Structural analogs : Compare with derivatives like thiazolo-triazolones (e.g., 2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one) to isolate the role of the oxazole ring .
  • Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., EGFR for anticancer activity) and validate via SPR or ITC .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

  • Methodological Answer : Focus on modifying:

  • Electron-withdrawing groups : Introduce nitro or cyano substituents at the oxazole 4-position to enhance electrophilicity and interaction with biological targets .
  • Hydrogen-bond donors : Replace the methoxy group with hydroxyl to improve solubility and binding (e.g., logP reduction from 3.2 to 2.5) .
  • Bioisosteric replacement : Substitute bromine with chlorine to maintain steric bulk while reducing toxicity (test via MTT assay in HEK-293 cells) .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic attack sites .
  • MD simulations : Simulate solvation in DMSO/water mixtures (AMBER force field) to study hydrolysis stability of the cyano group .
  • QSPR models : Corrogate experimental logD values with polar surface area (PSA ~90 Ų) to predict membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.